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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,6-dimethoxy-5-nitropyrimidine
derivatives with alternative heterocyclic compounds, focusing on their synthesis, spectral

characterization, and biological activities. The information presented is supported by

experimental data from various scientific sources to aid in the evaluation and selection of

compounds for further research and development.

Spectroscopic and Physicochemical
Characterization
The accurate characterization of synthesized compounds is fundamental in drug discovery.

This section compares the spectral and physical data of 4,6-dimethoxy-5-nitropyrimidine with

a related active pyrimidine derivative, 2,4-diamino-6-chloropyrimidine, and a common

sulfonamide antibiotic, sulfadiazine.
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Property
4,6-Dimethoxy-5-
nitropyrimidine

2,4-Diamino-6-
chloropyrimidine

Sulfadiazine

Molecular Formula C6H7N3O4[1] C4H5ClN4 C10H10N4O2S[2]

Molecular Weight 185.14 g/mol [1] 144.57 g/mol 250.28 g/mol [2]

Appearance - White solid[3]
White, odorless

crystalline powder[2]

Melting Point -
193°C (recrystallized)

[4]
252-256°C[2]

¹H NMR (DMSO-d6, δ

ppm)

Not explicitly available

in a comparable

format.

Not explicitly available

in a comparable

format.

Not explicitly available

in a comparable

format.

¹³C NMR (DMSO-d6,

δ ppm)

Not explicitly available

in a comparable

format.

Not explicitly available

in a comparable

format.

Not explicitly available

in a comparable

format.

Mass Spec (m/z) 185.04365571 (M+)[1] - -

Note: Direct comparable NMR data was not readily available in the searched literature for all

compounds in the same solvent.

Comparative Biological Activity
The following tables summarize the in vitro biological activity of various pyrimidine derivatives

and their alternatives against microbial and cancer cell lines.

Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial

efficacy of a compound.
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Compound
Class

Test Organism MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

1,2,4-

Triazolo[1,5-

a]pyrimidine

Derivatives

S. aureus 24 (nM) Ciprofloxacin -

E. coli 51 (nM) Ciprofloxacin -

P. aeruginosa 53 (nM) Ciprofloxacin -

B. subtilis 16 (nM) Ciprofloxacin 10 (nM)[5]

Amide

Derivatives with

Cyclopropane

S. aureus 32-128 Ciprofloxacin -

E. coli 32-128 Ciprofloxacin 2[6]

Sulfadiazine Various bacteria
Broad-spectrum

activity
- -

Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Compound
Class

Cell Line IC50 (µM)
Reference
Compound

IC50 (µM)

Pyrimidine-

Based Aurora

Kinase Inhibitor

High-MYC SCLC

cell lines
< 0.2[6] - -

2-

Thiopyrimidine/c

halcone hybrid

K-562 0.77–1.74 - -

MCF-7 1.37–3.56 - -

Dihydropyrimidin

e Derivatives

LOVO (colon

cancer)

>50% inhibition

at 10 µM
- -

Pyrimidine-

Based Aurora

Kinase Inhibitor

(38j)

U937 (leukemia) 0.012[7] - -

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes a common method for the synthesis of a key pyrimidine intermediate.[3]

[8][9]

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine. Guanidine hydrochloride is reacted

with ethyl cyanoacetate in the presence of a base like sodium methoxide in methanol. The

mixture is heated to reflux to facilitate cyclization. After the reaction, the solvent is removed,

and the pH is adjusted to 7 to precipitate the product.[8]

Step 2: Chlorination. The obtained 2,4-diamino-6-hydroxypyrimidine is then treated with

phosphorus oxychloride (POCl₃) and heated. The reaction mixture is carefully quenched with

ice water and heated to hydrolyze excess POCl₃. The pH is adjusted to 8 with NaOH to

precipitate the final product, 2,4-diamino-6-chloropyrimidine.[3]
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Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound.

[10][11][12][13]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing

broth.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed

to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound for a specific duration (e.g., 72 hours).

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated for a few hours. Living cells with active metabolism reduce

MTT to a purple formazan product.[16][17]

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
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[17]

Visualizations
The following diagrams illustrate key concepts related to the characterization and mechanism

of action of pyrimidine derivatives.
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A typical experimental workflow for the characterization of novel compounds.
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Simplified JAK-STAT signaling pathway, a target for pyrimidine-based inhibitors.
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Structure-Activity Relationship (SAR) concept for pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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